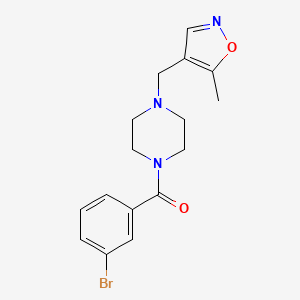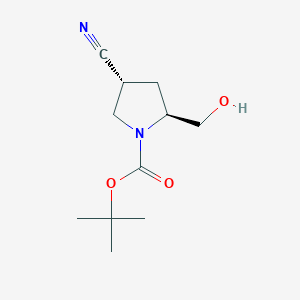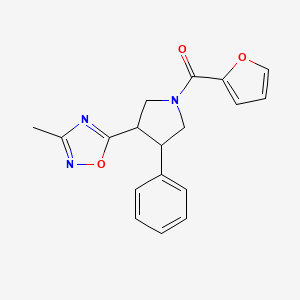
4-(2-Bromophenoxy)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Bromophenoxy)-3-methylaniline” is a chemical compound that is part of the bromodiphenyl ether class . These compounds contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .
Synthesis Analysis
The synthesis of similar compounds often involves radical processes . For instance, the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The reaction was turning white and a new amount of iodine was added. This gave information about the consumption of this reagent upon addition onto styrene .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve radical mechanisms . For instance, the reaction of styrene with sodium p-toluenesulfinate in the presence of iodine forms a radical intermediate . The reaction then proceeds to a β-elimination stage, promoted by an inexpensive base like potassium hydroxide .
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
- A related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and characterized using spectroscopic and X-ray diffraction techniques. This research contributes to understanding the molecular structure and potential applications of similar bromophenol derivatives, including 4-(2-Bromophenoxy)-3-methylaniline (Demircioğlu et al., 2019).
Synthesis Processes
- The synthesis of 4-bromo-3-methylaniline with other compounds using a Pd/C-mediated Suzuki coupling approach is detailed in research, highlighting its role in creating complex organic structures (Ennis et al., 1999).
Exploration of Non-Linear Optical Properties
- Research on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, synthesized through Suzuki cross-coupling reactions, explored their non-linear optical properties, relevant for materials science and photonics applications (Rizwan et al., 2021).
Sensor Development
- Bromoaniline derivatives are utilized in developing chemosensors for the selective detection of metal ions, demonstrating the utility of this compound in sensor technology (Das et al., 2021).
Antioxidant Research
- Bromophenol derivatives, similar to this compound, have been isolated from red algae and examined for their antioxidant activities, contributing to the understanding of natural antioxidants (Olsen et al., 2013).
Pharmaceutical Applications
- The compound's analogs have been synthesized and characterized, leading to the discovery of novel pharmacological properties, which could extend to this compound (Khan et al., 2020).
Antifouling Applications
- Bromophenol derivatives show potential as non-toxic antifouling agents, suggesting similar possibilities for this compound in marine applications (Ortlepp et al., 2008).
Crystal Structure Analysis
- Studies on the crystal structures of various 4-phenoxyanilines, including those with bromo substituents, provide insights into the molecular arrangement and potential applications in crystal engineering (Dey et al., 2004).
Radiolabelling
- This compound derivatives have been used in the synthesis and radiolabelling of novel compounds, which could have applications in medical imaging and diagnostics (Abbas et al., 1991).
Direcciones Futuras
Future research could focus on the synthesis and characterization of “4-(2-Bromophenoxy)-3-methylaniline” and its derivatives. The study of their potential biological activities, such as antihypertensive, potassium channel antagonistic, antifilarial, anti-HIV, and antitumor activities, could also be of interest . Additionally, the development of safer and more efficient synthetic methods could be a valuable area of research .
Propiedades
IUPAC Name |
4-(2-bromophenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZQZLKXIHQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)



![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)


